molecular formula C7H10ClN3S B12844441 2-((1-Methyl-1H-imidazol-2-yl)thio)propanenitrile hydrochloride

2-((1-Methyl-1H-imidazol-2-yl)thio)propanenitrile hydrochloride

Cat. No.: B12844441
M. Wt: 203.69 g/mol
InChI Key: HLRRZDBGVPICGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1-Methyl-1H-imidazol-2-yl)thio)propanenitrile hydrochloride is a chemical compound that features an imidazole ring, a sulfur atom, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Methyl-1H-imidazol-2-yl)thio)propanenitrile hydrochloride typically involves the reaction of 1-methyl-1H-imidazole-2-thiol with a suitable nitrile compound under controlled conditions. The reaction may be catalyzed by a base or an acid, depending on the desired reaction pathway. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-Methyl-1H-imidazol-2-yl)thio)propanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-Methyl-1H-imidazol-2-yl)thio)propanenitrile hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-Methyl-1H-imidazol-2-yl)thio)propanenitrile hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-Methyl-1H-imidazol-2-yl)thio)ethanamine hydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 2-(4-Methyl-1H-imidazol-2-yl)ethan-1-amine hydrochloride

Uniqueness

2-((1-Methyl-1H-imidazol-2-yl)thio)propanenitrile hydrochloride is unique due to its combination of an imidazole ring, a sulfur atom, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H10ClN3S

Molecular Weight

203.69 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanylpropanenitrile;hydrochloride

InChI

InChI=1S/C7H9N3S.ClH/c1-6(5-8)11-7-9-3-4-10(7)2;/h3-4,6H,1-2H3;1H

InChI Key

HLRRZDBGVPICGL-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)SC1=NC=CN1C.Cl

Origin of Product

United States

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